molecular formula C12H22N2O2 B1493203 1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one CAS No. 2098133-85-6

1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1493203
CAS No.: 2098133-85-6
M. Wt: 226.32 g/mol
InChI Key: SWBIMTMTJASLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one features a bicyclic hexahydrocyclopenta[c]pyrrol scaffold substituted with a methoxymethyl group at the 3a position and a methylamino ethanone moiety. Its structural analogues, however, are well-documented in medicinal chemistry, particularly as antagonists of retinol-binding protein 4 (RBP4), NMDA receptors, and serine palmitoyltransferase inhibitors .

Properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-13-6-11(15)14-7-10-4-3-5-12(10,8-14)9-16-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBIMTMTJASLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CC2CCCC2(C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one, often referred to by its IUPAC name, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 2098109-13-6

These properties are essential for understanding the compound's interactions within biological systems.

The biological activity of this compound is believed to be influenced by its structural features, which allow it to interact with various biological targets. The compound's nitrogen-containing structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Potential Mechanisms:

  • Receptor Binding : Preliminary studies indicate that this compound may act as a ligand for certain neurotransmitter receptors, possibly influencing mood and cognitive functions.
  • Enzyme Inhibition : There is potential for this compound to inhibit enzymes involved in neurotransmitter metabolism, thus prolonging their action in the synaptic cleft.

Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related hexahydrocyclopenta[c]pyrrol derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µg/mL)Target Organism
Hexahydrocyclopenta[c]pyrrol derivative62.5E. coli
Hexahydrocyclopenta[c]pyrrol derivative78.12E. faecalis

These findings suggest that the compound could possess similar antimicrobial properties, warranting further investigation.

Antiproliferative Effects

In vitro assays have demonstrated that compounds with structural similarities can inhibit cancer cell proliferation. Notably, studies have shown that certain derivatives affect the viability of HeLa and A549 cell lines:

CompoundIC50 (µg/mL)Cell Line
Similar derivative226HeLa
Similar derivative242.52A549

These results indicate a potential for anticancer activity in the target compound.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Phytochemical Analysis evaluated the antimicrobial activity of methanol extracts from plants containing similar compounds. The extracts showed significant activity against various pathogens, suggesting that structural analogs could exhibit similar effects through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways .
  • Antiproliferative Research :
    In a study focusing on antiproliferative effects, researchers found that derivatives of cyclopenta[c]pyrrol exhibited notable inhibition of cancer cell growth, indicating that modifications to the structure could enhance bioactivity against specific cancer types .
  • In Silico Studies :
    Computational modeling has been employed to predict the interaction of this compound with biological targets. These studies suggest strong binding affinities to key proteins involved in cellular signaling pathways, which may underlie its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

The hexahydrocyclopenta[c]pyrrol core is a common motif in several pharmacologically active compounds. Key differences lie in substituent groups, which dictate target specificity and potency.

Table 1: Structural Comparison of Hexahydrocyclopenta[c]pyrrol Derivatives
Compound Name/ID Substituents Molecular Weight (g/mol) Key Functional Groups References
Target Compound 3a-(methoxymethyl), 2-(methylamino)ethanone Not reported Methoxymethyl, methylamino ethanone -
Compound 31 (RBP4 antagonist) 5-(2-(trifluoromethyl)phenyl), pyrimidine-4-carboxylate 434 Trifluoromethylphenyl, pyrimidine
Gliclazide (Oral hypoglycemic) 3-(p-tolylsulfonyl)urea 324.38 Sulfonylurea
ARN 14494 (Serine palmitoyltransferase inhibitor) Piperidinyl-indole-carboxamide Not reported Piperidinyl, indole, carboxamide
NMDA Receptor Antagonist 5-(2-fluorophenoxy), 6-hydroxyethyl-pyridin-3-ol 370.41 Fluorophenoxy, hydroxyethyl-pyridin-ol
2-Chloro-1-(3a-(hydroxymethyl)...propan-1-one 3a-(hydroxymethyl), 2-chloropropanone Not reported Hydroxymethyl, chloropropanone
Retinol-Binding Protein 4 (RBP4) Antagonists

Compounds such as Compound 31 () and Compounds 41–43 () feature trifluoromethylphenyl or triazolo-pyridine groups, enhancing RBP4 binding affinity. These derivatives demonstrate nanomolar potency in inhibiting retinol transport, with melting points ranging from 110–156°C and high purity confirmed by HPLC .

Metabolic Disorders

Gliclazide (), a sulfonylurea derivative, acts as an oral hypoglycemic agent by stimulating insulin secretion. Its hexahydrocyclopenta[c]pyrrol-urea scaffold is critical for binding to pancreatic β-cell sulfonylurea receptors .

Central Nervous System Targets
  • The NMDA receptor antagonist () incorporates a fluorophenoxy group, improving blood-brain barrier penetration for neuroprotective applications .
Table 2: Physicochemical Properties
Compound Type Melting Point (°C) Solubility Stability Notes References
RBP4 Antagonists 110–156 Low in water, high in DMSO Stable under inert conditions
Gliclazide 180–182 Insoluble in water, soluble in DMF Hygroscopic
NMDA Antagonist Not reported Likely polar due to hydroxyl groups Sensitive to oxidation

Preparation Methods

Synthesis of the Pyrrole Core Intermediate

A common intermediate in the preparation is 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone, which is synthesized by bromination of 2-trichloroacetyl pyrrole. This step is critical as it sets the stage for further functionalization.

Yield Reaction Conditions Experimental Notes
98% Dissolve 2,2,2-trichloro-1-(1H-pyrrol-2-yl)-ethanone in carbon tetrachloride, cool to 0 °C, add iodine, then add bromine dropwise over 30 min, stir 30 min at 0 °C Product isolated as white powder after washing and drying
93% Bromination in anhydrous chloroform at -10 °C to room temperature for 30 min Purified by column chromatography, off-white solid obtained
60% Bromination with iodine catalyst in carbon tetrachloride at 0 °C for 40 min Washed with sodium thiosulfate, bicarbonate, and brine; dried and concentrated

These bromination steps are carefully controlled at low temperatures (0 to -10 °C) to avoid over-bromination and decomposition.

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at the 3a-position is introduced via nucleophilic substitution or alkylation reactions, often using methoxymethyl chloride or related reagents under basic conditions. Specific details on this step are less directly available but are inferred from related synthetic protocols involving similar pyrrolidine derivatives.

Formation of the 2-(Methylamino)ethan-1-one Side Chain

The side chain is typically formed by coupling the pyrrole nitrogen with a methylamino ethanone moiety. This can be achieved via:

  • Reaction of the pyrrole intermediate with methylamino acetyl chloride or its equivalent.
  • Use of Weinreb amide intermediates and Grignard reagents to introduce the methylamino ethanone functionality.

For example, related compounds have been prepared by reacting Boc-protected glycine Weinreb amide with methylmagnesium chloride in THF at low temperature (-15 to -5 °C), followed by workup and purification to yield the corresponding keto-amino derivatives in high yield (~88%).

Representative Reaction Conditions Summary Table

Step Intermediate/Product Reagents & Solvent Temperature Time Yield Notes
Bromination of trichloroacetyl pyrrole 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone Bromine, iodine catalyst, CCl4 or CHCl3 0 to -10 °C 30-40 min 60-98% Careful temperature control; purification by chromatography or recrystallization
Methoxymethyl substitution Methoxymethylated pyrrolidine Methoxymethyl chloride or equivalent, base Ambient to mild heating Variable Not specified Typically nucleophilic substitution; inferred from related syntheses
Side chain formation 1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2-yl)-2-(methylamino)ethan-1-one Methylamino acetyl derivatives, Grignard reagents, THF -15 to 20 °C Several hours ~86-88% (related compounds) Use of Weinreb amide intermediates and methylmagnesium chloride; purification by flash chromatography

Analytical and Purification Considerations

  • Purification is commonly achieved by column chromatography using hexanes/diethyl ether or petroleum ether/ethyl acetate gradients.
  • Characterization employs ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.
  • Yields vary depending on scale and exact conditions but generally range from 60% to over 90% for key intermediates.

Research Findings and Optimization Notes

  • The bromination step is highly sensitive to temperature and reagent addition rate; slow addition of bromine at low temperature favors high selectivity and yield.
  • Use of iodine as a catalyst in bromination improves reaction efficiency.
  • Employing Weinreb amide intermediates allows for controlled introduction of the methylamino ethanone side chain with minimal side reactions.
  • Chiral purity is generally maintained during these steps, as indicated by related enone triflation studies showing minimal erosion of optical purity.

Q & A

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
CyclizationAcetonitrile, K₂CO₃, reflux68%
AcetylationAcetic anhydride, NaOAc, 80°C72%

Basic: How can the stereochemistry of the 3a-(methoxymethyl) group be confirmed?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration, as demonstrated in for a methoxyphenyl derivative .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to assess spatial proximity of substituents. used 1^1H-NMR to confirm stereochemistry in cyclopenta-pyrrolidone derivatives .
  • Vibrational circular dichroism (VCD) : For chiral centers, compare experimental and computed spectra.

Advanced: What methodologies resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-validation with multiple techniques : Combine 13^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS). For example, reconciled elemental analysis with spectral data to confirm purity .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR bands and compare with experimental data.
  • Isotopic labeling : Trace unexpected signals (e.g., solvent artifacts) via deuterated analogs.

Advanced: How can reaction yields be optimized while maintaining stereochemical integrity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity without racemization () .
  • Catalyst screening : Chiral catalysts (e.g., Ru-based for asymmetric hydrogenation) improve enantioselectivity.
  • Temperature gradients : Slow heating during cyclization reduces side reactions. achieved higher yields by refluxing precursors for 12 hours .

Basic: What analytical techniques determine purity and functional group integrity?

Methodological Answer:

  • HPLC with UV/Vis detection : Monitor impurities using a C18 column and acetonitrile/water gradient.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents () .
  • FTIR spectroscopy : Confirm presence of carbonyl (1650–1750 cm1^{-1}) and methoxy groups (2830–2940 cm1^{-1}).

Advanced: How to assess the compound’s stability under different storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC.
  • Differential scanning calorimetry (DSC) : Identify phase transitions or decomposition temperatures () .
  • pH-dependent stability : Test solubility in buffered solutions (pH 1–12) to identify hydrolytically labile groups (e.g., ester or amide bonds).

Basic: What are the solubility profiles, and how do they affect in vitro assays?

Methodological Answer:

  • Solubility screening : Use DMSO for stock solutions and dilute into aqueous buffers (e.g., PBS). notes limited solubility in water but improved solubility in ethanol or NaOH .
  • LogP determination : Measure octanol-water partitioning to predict membrane permeability.
  • Surfactant use : For hydrophobic compounds, employ polysorbate-80 or cyclodextrins to enhance bioavailability.

Advanced: How to design a structure-activity relationship (SAR) study focusing on the methoxymethyl and methylamino groups?

Methodological Answer:

  • Analog synthesis : Replace methoxymethyl with ethoxymethyl or remove the methylamino group. suggests pyrrolidine derivatives’ bioactivity depends on substituent bulk and polarity .
  • In vitro assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition.
  • Molecular docking : Map interactions between substituents and target proteins (e.g., kinase active sites).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.